N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide
Description
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-12-9-13(2)24(23-12)18-8-5-14(10-17(18)21)22-20(25)16-7-6-15(26-3)11-19(16)27-4/h5-11H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATRSTPDXXQEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common route includes the condensation of 3,5-dimethylpyrazole with hydrazine to form the pyrazole ring. This intermediate is then reacted with 1,2,4-triazole under specific conditions to form the triazole ring. The final step involves the coupling of the pyrazole-triazole intermediate with 3-fluorophenyl-2,4-dimethoxybenzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit nitrification in soil by targeting the ammonia monooxygenase enzyme (AMO) and chelating copper ions required for enzyme activity . Additionally, it exhibits enzyme inhibitory activities against various hyperactive enzymes such as urease and butyrylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the fluorophenyl and dimethoxybenzamide groups.
N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-cyclohexylamine: A related compound with similar pyrazole-based structure.
3,6-bis-(3,5-dimethylpyrazol-1-yl)-s-tetrazine: Another compound featuring the pyrazole ring but with a different core structure.
Uniqueness
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]-2,4-dimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand, enzyme inhibitor, and potential anticancer agent sets it apart from simpler analogs and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
